molecular formula C5Cl4F6 B072665 1,2,3,4-Tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane CAS No. 1453-38-9

1,2,3,4-Tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane

Cat. No. B072665
CAS RN: 1453-38-9
M. Wt: 315.8 g/mol
InChI Key: SQOAFOCEKCANLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"1,2,3,4-Tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane" is a compound that belongs to a class of highly halogenated cyclopentanes, characterized by the presence of both chloro and fluoro substituents on a cyclopentane ring. These types of compounds are of interest due to their unique chemical and physical properties which can lead to various applications in materials science, as solvents, and in organofluorine chemistry.

Synthesis Analysis

The synthesis of halogenated cyclopentanes typically involves halogenation reactions where fluorination and chlorination can be achieved through direct halogenation or via halogen exchange reactions. A representative synthesis approach could involve the liquid-phase fluorination of hexachlorocyclopentadiene followed by hydrogenation to introduce fluorine atoms while selectively replacing chlorine atoms (Zhang, Qing, Quan, & Sekiya, 2016).

Molecular Structure Analysis

The molecular structure of halogenated cyclopentanes is significantly influenced by the steric and electronic effects of the substituents. For example, the presence of fluorine atoms can induce a high degree of polarity due to their electronegativity, affecting the overall molecular geometry and electronic distribution. Studies on similar molecules, such as all-cis-1,2,3,4-tetrafluorocyclopentane, have shown that these structures can adopt conformations that maximize the separation of electronegative substituents, potentially applicable to the understanding of "1,2,3,4-Tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane" (Fang, Al-Maharik, Slawin, Bühl, & O'Hagan, 2016).

Scientific Research Applications

  • Synthesis and Structure Analysis : The all-cis isomer of 1,2,3,4-tetrafluorocyclopentane, a related compound, has been synthesized and characterized, demonstrating high polarity and conformational flexibility, which are crucial for understanding molecular interactions and reactions (Zeguo Fang et al., 2016).

  • Keto-Enol Systems : Studies on related fluorocarbon structures show unique stability and reactivity, particularly in keto-enol systems, highlighting their potential in chemical synthesis and understanding molecular stability (P. Lindner et al., 1996).

  • Fluoride Anion Catalysis : Research on 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, a structurally similar compound, investigates reactions without metal fluoride catalyst, providing insights into alternative catalysis methods and reactivity of fluorinated compounds (V. Petrov et al., 2015).

  • Cross-Coupling Reactions : The cross-coupling of primary fluorochlorocarbon iodides, including related compounds, provides insights into synthetic methods for producing complex fluorinated molecules, relevant in materials science and pharmaceuticals (T. Keller et al., 1975).

  • Fluorinated Cyclopentanones : The study of fluorinated cyclopentanones reveals their stability and unique reactivity, which are important for developing new chemical reactions and understanding fluorine's effect on organic molecules (P. Lindner et al., 1996).

  • Organometallic Chemistry : Research into reactions of diboron tetrahalides with unsaturated organometallic compounds, including related fluorinated and chlorinated molecules, offers valuable insights into the synthesis and stability of organometallic complexes (T. Coyle et al., 1968).

  • Ring Inversion and Rearrangement : Studies on fluorobicyclo[2.1.0]pentanes show extraordinary ease of ring inversion and rearrangement, highlighting the dynamic nature of fluorinated cyclic compounds and their potential applications in material science (Yanjun Wei et al., 2006).

properties

IUPAC Name

1,2,3,4-tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl4F6/c6-1(10)2(7,11)4(9,13)5(14,15)3(1,8)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOAFOCEKCANLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C1(F)Cl)(F)Cl)(F)Cl)(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379351
Record name 1,2,3,4-Tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane

CAS RN

1453-38-9
Record name 1,2,3,4-Tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane
Reactant of Route 3
Reactant of Route 3
1,2,3,4-Tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane
Reactant of Route 4
Reactant of Route 4
1,2,3,4-Tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane
Reactant of Route 5
Reactant of Route 5
1,2,3,4-Tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane
Reactant of Route 6
1,2,3,4-Tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.